molecular formula C22H22ClN3 B5803705 N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B5803705
M. Wt: 363.9 g/mol
InChI Key: NDBICGWYYNCCHZ-LFVJCYFKSA-N
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Description

N-(3-Chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative containing a piperazine core functionalized with a 3-chlorobenzylidene group and a 1-naphthylmethyl substituent. Schiff bases of this class are known for their applications in medicinal chemistry, particularly as ligands for receptor binding or enzyme inhibition, owing to their ability to form stable complexes with metal ions and modulate biological pathways . The 3-chloro substituent on the benzylidene moiety likely influences electronic and steric properties, while the 1-naphthylmethyl group may enhance lipophilicity and π-π stacking interactions .

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3/c23-21-9-3-5-18(15-21)16-24-26-13-11-25(12-14-26)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15-16H,11-14,17H2/b24-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBICGWYYNCCHZ-LFVJCYFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a synthetic organic compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, biology, and materials science. This article explores the compound's synthesis, biological activities, and applications, supported by data tables and case studies.

Structure

The compound features a piperazine ring substituted with a chlorobenzylidene group and a naphthylmethyl moiety. Its IUPAC name is (E)-N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)piperazin-1-amine, and its molecular formula is C22H22ClN3C_{22}H_{22}ClN_3 with a molecular weight of 367.88 g/mol.

Medicinal Chemistry

This compound has been investigated for its antitumor properties. Research indicates that piperazine derivatives can inhibit microtubule dynamics, leading to apoptosis in cancer cells. For example, studies have shown that related compounds can sensitize colon cancer cells to apoptotic signals by destabilizing microtubules, suggesting potential therapeutic applications in oncology.

The compound has demonstrated various biological activities:

  • Anticancer : In vitro studies have shown that it can inhibit cancer cell proliferation.
  • Anti-inflammatory : It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Receptor Binding : The compound is being explored as a ligand in receptor binding studies, which could lead to new insights into drug design targeting specific receptors.

Materials Science

In materials science, derivatives of piperazine compounds are used to develop novel materials with specific electronic or optical properties. The unique structure of this compound allows for modifications that can enhance these properties.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Cancer Cell Sensitization : Research highlights how this compound increases sensitivity in colon cancer cells to apoptotic signals through microtubule destabilization.
  • Receptor Interaction Studies : Investigations into its role as a ligand have shown promising results in modulating receptor activity, which could lead to novel treatments for various diseases.

Comparison with Similar Compounds

To contextualize the properties of N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, we compare it with four structurally related analogs (Table 1). Key differences in substituents, molecular weights, and physicochemical properties are highlighted.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Key Features
Target Compound :
This compound*
C₂₂H₂₁ClN₄ - 3-Cl on benzylidene
- 1-naphthylmethyl on piperazine
392.88 Not reported Balances lipophilicity (naphthyl) with moderate polarity (Cl)
Analog 1 :
N-(2-Chloro-5-nitrobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
C₂₂H₂₁ClN₄O₂ - 2-Cl, 5-NO₂ on benzylidene
- 1-naphthylmethyl
409.14 195.1 Higher polarity (NO₂), increased molecular weight
Analog 2 :
(E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine
C₂₁H₂₆ClN₃O₃ - 4-Cl-benzyl on piperazine
- 3,4,5-trimethoxy on benzylidene
403.91 Not reported Enhanced solubility (methoxy groups), larger steric bulk
Analog 3 :
(E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]methanimine
C₁₈H₁₈ClN₃O₃ - 4-Cl, 3-NO₂ on benzylidene
- 2-methoxyphenyl on piperazine
367.81 Not reported Compact structure with mixed electronic effects (NO₂, OMe)
Analog 4 :
(Z)-N-(3-Chlorobenzylidene)aniline oxide (DPN7)
C₁₃H₁₁ClNO - 3-Cl on benzylidene
- Aniline oxide core
232.69 Not reported Simpler structure, lower molecular weight, potential for radical scavenging
Key Findings:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Analog 1 (NO₂, Cl) exhibits higher polarity and molecular weight compared to the target compound, which lacks a nitro group. This may influence solubility and binding affinity in biological systems . Steric Bulk: Analog 2’s 3,4,5-trimethoxy substituents introduce steric hindrance, which could limit binding to flat active sites but improve selectivity .

Collision Cross-Section (CCS) :

  • Analog 1’s predicted CCS (195.1 Ų for [M+H]+) suggests a compact conformation, likely due to intramolecular interactions between the nitro group and naphthyl moiety. The target compound, lacking nitro, might exhibit a smaller CCS, favoring faster chromatographic elution .

Biological Relevance: Schiff bases like Analog 4 (DPN7) demonstrate radical scavenging activity, attributed to the imine group. The target compound’s piperazine core may confer additional flexibility for receptor interactions .

Limitations:
  • Direct experimental data (e.g., CCS, solubility) for the target compound are unavailable, necessitating extrapolation from analogs.
  • Substitution patterns (e.g., 3-Cl vs.

Q & A

Q. What is the standard synthetic route for N-(3-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, and how can its purity be validated?

The compound is synthesized via a condensation reaction between 3-chlorobenzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine under mild acidic conditions (e.g., ethanol or methanol as solvent). Key optimization parameters include reaction temperature (typically 60–80°C), time (12–24 hours), and stoichiometric ratios to maximize yield . Purity validation :

  • NMR spectroscopy (¹H and ¹³C) confirms structural integrity by identifying characteristic peaks (e.g., imine C=N proton at δ 8.3–8.5 ppm, aromatic protons in naphthyl groups at δ 7.2–8.0 ppm).
  • Mass spectrometry (ESI-MS or HRMS) verifies molecular weight (expected: ~404–406 g/mol for related analogs) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural features?

  • Infrared (IR) spectroscopy : Detects the C=N stretch (~1600–1640 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons and carbons in the piperazine ring, naphthylmethyl, and chlorobenzylidene moieties. For example, piperazine methylene protons appear as triplets at δ 2.5–3.5 ppm .
  • UV-Vis spectroscopy : Identifies π→π* transitions in conjugated systems (e.g., naphthyl and benzylidene groups) at ~250–300 nm .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays : Test against cancer cell lines (e.g., Huh-7, MCF-7) using MTT assays to assess cytotoxicity. Structural analogs show IC₅₀ values in the µM range .
  • Receptor binding studies : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate affinity. Piperazine derivatives often target GPCRs .
  • DNA interaction studies : Employ ethidium bromide displacement or comet assays to assess intercalation or cleavage potential .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
  • Catalysts : Add Lewis acids (e.g., ZnCl₂) to stabilize the imine intermediate and reduce side products.
  • Workup strategies : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Yields for related compounds range from 45% to 75% after optimization .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Substituent variation : Modify the chlorobenzylidene (e.g., replace Cl with F or OCH₃) or naphthylmethyl group (e.g., switch to benzyl or pyridyl) to assess impacts on bioactivity .
  • Pharmacophore mapping : Use software like Schrodinger’s Phase to identify critical hydrogen-bonding (imine nitrogen) and hydrophobic (naphthyl) features .
  • Biological profiling : Compare IC₅₀ values across analogs in enzyme inhibition (e.g., kinases) or antiproliferative assays to correlate substituents with potency .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to Hedgehog signaling pathway components (e.g., Smoothened receptor) using AutoDock Vina. Piperazine derivatives like SANT-1 show Ki values <10 nM .
  • MD simulations : Model ligand-receptor stability over 100-ns trajectories to identify key interactions (e.g., π-stacking with naphthyl groups) .
  • QSAR modeling : Develop regression models using descriptors like logP and polar surface area to predict ADMET properties .

Q. How should researchers address contradictory data in biological assays?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in cytotoxicity may arise from varying ATP levels in MTT assays .
  • Orthogonal validation : Confirm receptor binding results via SPR (surface plasmon resonance) if radioligand assays are inconclusive .
  • Structural verification : Re-characterize batches with conflicting activity using XRD or HPLC-MS to rule out degradation or impurities .

Q. What advanced analytical techniques resolve complex stereochemical or conformational features?

  • X-ray crystallography : Determine absolute configuration using SHELX programs. Related hydrazones crystallize in monoclinic systems (e.g., P2₁/c space group) .
  • Dynamic NMR : Analyze restricted rotation of the imine bond (ΔG‡ ~12–15 kcal/mol) via variable-temperature experiments .
  • Circular dichroism (CD) : Detect chiral centers in derivatives with asymmetric substituents .

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